2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide
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Overview
Description
2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazine ring and the subsequent attachment of the pyridine moiety. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-DICHLORO-4-((5-ISOPROPYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)OXY)PHENYL)-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-6-CARBONITRILE: A compound with a similar triazine core but different substituents, used in the treatment of dyslipidemia.
2-[3,5-DICHLORO-4-(5-ISOPROPYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YLOXY)PHENYL]-3,5-DIOXO-2,3,4,5-TETRAHYDRO[1,2,4]TRIAZINE-6-CARBONITRILE: Another related compound with potential therapeutic applications.
Uniqueness
The uniqueness of 2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific chemical structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H10N6O3 |
---|---|
Molecular Weight |
274.24 g/mol |
IUPAC Name |
2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C11H10N6O3/c18-9(5-8-10(19)14-11(20)17-15-8)16-13-6-7-3-1-2-4-12-7/h1-4,6H,5H2,(H,16,18)(H2,14,17,19,20)/b13-6+ |
InChI Key |
HBJMJIIYYLEAKA-AWNIVKPZSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)CC2=NNC(=O)NC2=O |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=O)CC2=NNC(=O)NC2=O |
Origin of Product |
United States |
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